(4-Methoxycarbonylphenyl)stibonic acid

Description

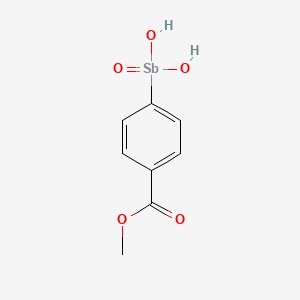

(4-Methoxycarbonylphenyl)stibonic acid is an organoantimony compound characterized by a phenyl ring substituted with a stibonic acid (-SbO₃H₂) group at the para position and a methoxycarbonyl (-CO₂CH₃) group. This structure confers unique physicochemical properties, including moderate lipophilicity due to the ester group, which may influence solubility and bioavailability. The compound has been synthesized via the Scheller reaction, involving diazotization of 4-methoxycarbonylaniline followed by coupling with antimony trichloride and hydrolysis . While its direct biological activities are less documented in the provided evidence, structural analogs and related arylstibonic acids demonstrate diverse applications, ranging from enzyme inhibition to antimicrobial and antiparasitic therapies.

Properties

CAS No. |

65275-98-1 |

|---|---|

Molecular Formula |

C8H9O5Sb |

Molecular Weight |

306.91 g/mol |

IUPAC Name |

(4-methoxycarbonylphenyl)stibonic acid |

InChI |

InChI=1S/C8H7O2.2H2O.O.Sb/c1-10-8(9)7-5-3-2-4-6-7;;;;/h3-6H,1H3;2*1H2;;/q;;;;+2/p-2 |

InChI Key |

DEIYWSNATMEEIA-UHFFFAOYSA-L |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)[Sb](=O)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxycarbonylphenyl)stibonic acid typically involves the reaction of 4-methoxycarbonylphenylboronic acid with antimony reagents under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high efficiency .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-Methoxycarbonylphenyl)stibonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.

Reduction: Reduction reactions can convert the compound to lower oxidation state derivatives.

Substitution: The phenyl ring in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts such as palladium or copper .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

(4-Methoxycarbonylphenyl)stibonic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Methoxycarbonylphenyl)stibonic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit enzyme activity by binding to active sites or altering protein conformation. The compound’s antimony component can also interact with cellular components, leading to various biochemical effects .

Comparison with Similar Compounds

Structural Comparisons

The activity of arylstibonic acids is highly dependent on substituent type, position, and charge. Key structural analogs are summarized below:

Table 1: Structural Comparison of Selected Arylstibonic Acid Derivatives

Key Observations :

- Carboxylic Acid vs. Ester : Carboxylic acid derivatives (e.g., Ia) exhibit higher polarity and acidity, enhancing interactions with charged protein residues. The methoxycarbonyl group in this compound may act as a prodrug, requiring hydrolysis to the active carboxylic acid form .

- Amino and Alkyl Groups: Amino-substituted derivatives (e.g., p-aminophenyl stibonate) are utilized in antileishmanial therapies, while bulky alkyl groups (e.g., t-butyl) improve cluster formation in antimony-phosphonate complexes .

SAR Trends :

Carboxylate Groups Are Critical: Compounds with para or meta carboxylic acid groups (e.g., P6981, P6966) show nanomolar-level activity against transcription factors (CREB) or topoisomerase activation, likely due to ionic interactions with target proteins .

Ester Derivatives as Prodrugs : Methoxycarbonyl-substituted stibonic acids (e.g., this compound) may exhibit delayed activity, relying on esterase-mediated hydrolysis to the active carboxylic acid form .

Substituent-Driven Selectivity: Amino groups enhance antiparasitic activity (e.g., stibamine against leishmaniasis) . Bulky alkyl groups (t-butyl) improve stability in antimony-phosphonate clusters, enabling antimicrobial applications .

Physicochemical Properties

- Solubility : Carboxylic acid derivatives (Ia) are water-soluble, whereas methoxycarbonyl and alkyl-substituted analogs exhibit higher lipophilicity, influencing membrane permeability .

- Aggregation Behavior: Phenylstibonic acids can form dimeric or monomeric structures depending on substituents. The methoxycarbonyl group may reduce aggregation compared to hydrophilic analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.